Emerimicin IV

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

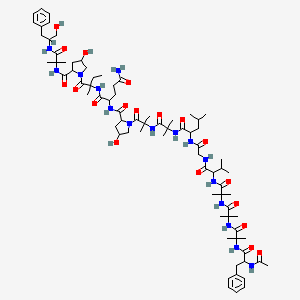

Emerimicin IV is a chemical compound with a complex molecular structure.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for Emerimicin IV would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing cost-effective and environmentally friendly processes. The use of automated reactors and continuous flow systems could also be employed to enhance production efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

Emerimicin IV can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent side reactions.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Applications De Recherche Scientifique

Emerimicin IV has a wide range of scientific research applications, including:

Chemistry: It can be used as a reagent in organic synthesis and as a standard for analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.

Biology: It can be used in studies of cellular processes and as a tool for investigating the mechanisms of enzyme action.

Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mécanisme D'action

The mechanism of action of Emerimicin IV involves its interaction with specific molecular targets and pathways. The exact mechanism is not well-documented, but it is likely to involve binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses.

Comparaison Avec Des Composés Similaires

Emerimicin IV can be compared with other similar compounds, such as Emerimicin III and other related macrolides. These compounds share similar structural features and biological activities but may differ in their potency, selectivity, and pharmacokinetic properties. The uniqueness of this compound lies in its specific molecular structure, which may confer distinct advantages in certain applications.

List of Similar Compounds

- Emerimicin III

- Other related macrolides

Activité Biologique

Emerimicin IV is a novel antifungal and antibacterial compound derived from the marine fungus Emericellopsis minima, isolated from sediments in Talcahuano Bay, Chile. This compound has garnered significant attention due to its potential therapeutic applications, particularly against multidrug-resistant bacterial strains. The following sections will detail the biological activity of this compound, including its antimicrobial properties, cytotoxic effects, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known as peptaibols, which are characterized by their unique amino acid sequences and structural properties. The molecular structure has been elucidated through techniques such as high-resolution liquid chromatography-mass spectrometry (HR-LCMS) and nuclear magnetic resonance (NMR) spectroscopy, revealing a monoisotopic mass of approximately 1049.76 Da .

Antimicrobial Activity

This compound exhibits notable antibacterial activity against various strains of bacteria, particularly those resistant to conventional antibiotics. The minimum inhibitory concentration (MIC) values for this compound against clinical isolates have been reported as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus | 100 - 12.5 |

| Vancomycin-resistant Enterococcus faecalis | 100 - 12.5 |

These findings indicate that this compound possesses bacteriostatic properties, effectively inhibiting the growth of these resistant strains .

The mechanism by which this compound exerts its antimicrobial effects involves disruption of bacterial cell membranes, leading to increased permeability and eventual cell death. In vitro studies have demonstrated that this compound can significantly reduce the survival rates of bacterial cells when exposed to sub-lethal concentrations .

Cytotoxicity Studies

In addition to its antimicrobial properties, the cytotoxic effects of this compound have been evaluated in various cancer cell lines. For instance, studies using human cancer cell lines such as HeLa and HepG2 revealed that this compound induces apoptosis in a dose-dependent manner.

| Cell Line | EC50 (μM) |

|---|---|

| HeLa | 0.5 |

| HepG2 | 0.4 |

These results suggest that this compound not only acts against bacteria but may also serve as a potential anticancer agent .

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activity of this compound:

- Antibiotic Activity : A study published in Natural Product Research highlighted the isolation of this compound from Emericellopsis minima and its effectiveness against multidrug-resistant bacterial strains. The authors emphasized the need for new antibacterial agents in light of rising antibiotic resistance .

- Cytotoxic Effects : Research conducted on colorectal carcinoma cells (HCT116) demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis. The study utilized real-time cell analysis to monitor these effects, providing insights into the compound's potential for cancer therapy .

- Comparative Analysis : A comparative study on various emerimicins revealed that while this compound showed promising antibacterial activity, other derivatives exhibited varying degrees of cytotoxicity against different cancer cell lines, indicating a diverse pharmacological profile among this class of compounds .

Propriétés

IUPAC Name |

2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-acetamido-3-phenylpropanoyl)amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-N-[1-[4-hydroxy-2-[[1-[(1-hydroxy-3-phenylpropan-2-yl)amino]-2-methyl-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxobutan-2-yl]pentanediamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C77H120N16O19/c1-20-77(19,70(112)93-40-49(97)37-54(93)62(104)87-71(7,8)64(106)81-47(41-94)34-45-27-23-21-24-28-45)88-58(100)50(31-32-55(78)98)83-61(103)53-36-48(96)39-92(53)69(111)76(17,18)91-67(109)74(13,14)85-59(101)51(33-42(2)3)82-56(99)38-79-63(105)57(43(4)5)84-65(107)72(9,10)89-68(110)75(15,16)90-66(108)73(11,12)86-60(102)52(80-44(6)95)35-46-29-25-22-26-30-46/h21-30,42-43,47-54,57,94,96-97H,20,31-41H2,1-19H3,(H2,78,98)(H,79,105)(H,80,95)(H,81,106)(H,82,99)(H,83,103)(H,84,107)(H,85,101)(H,86,102)(H,87,104)(H,88,100)(H,89,110)(H,90,108)(H,91,109) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSJHBSMFQYTUER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)N1CC(CC1C(=O)NC(C)(C)C(=O)NC(CC2=CC=CC=C2)CO)O)NC(=O)C(CCC(=O)N)NC(=O)C3CC(CN3C(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C77H120N16O19 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1573.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.